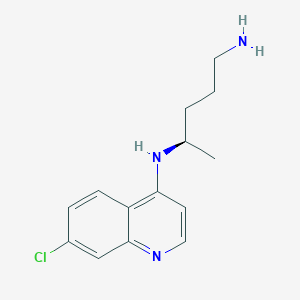
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and chloroacetamido groups, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide typically involves multiple steps, starting with the preparation of the core isophthalamide structure. The introduction of chloroacetamido and triiodo groups is achieved through specific reaction conditions that ensure the selective addition of these functional groups. Common reagents used in these reactions include iodine, chloroacetyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over temperature, pressure, and reagent addition, resulting in a more efficient and scalable production process.
化学反应分析
Types of Reactions
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce dehalogenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile used.
科学研究应用
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a diagnostic agent in medical imaging, particularly in contrast-enhanced imaging techniques.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of 5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially leading to the disruption of cellular processes. The chloroacetamido groups may also contribute to its biological activity by forming covalent bonds with target proteins or enzymes, thereby inhibiting their function.
相似化合物的比较
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Imidazole-containing compounds: Possess a broad range of biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
5-(2-Chloroacetamido)-2,4,6-triiodo-N,N’-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C24H23Cl5I3N3O11 |
|---|---|
分子量 |
1087.4 g/mol |
IUPAC 名称 |
[3-[[3-[2,3-bis[(2-chloroacetyl)oxy]propylcarbamoyl]-5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzoyl]amino]-2-(2-chloroacetyl)oxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C24H23Cl5I3N3O11/c25-1-12(36)35-22-20(31)17(23(41)33-6-10(45-15(39)4-28)8-43-13(37)2-26)19(30)18(21(22)32)24(42)34-7-11(46-16(40)5-29)9-44-14(38)3-27/h10-11H,1-9H2,(H,33,41)(H,34,42)(H,35,36) |
InChI 键 |
MASUKUZPXDRXQX-UHFFFAOYSA-N |
规范 SMILES |
C(C(COC(=O)CCl)OC(=O)CCl)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCl)I)C(=O)NCC(COC(=O)CCl)OC(=O)CCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


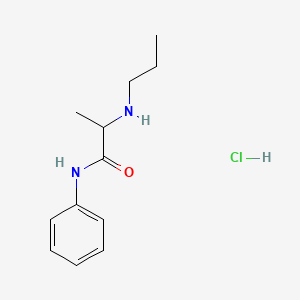
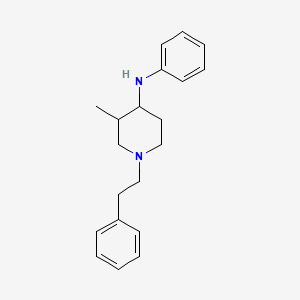
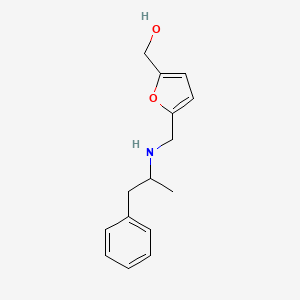
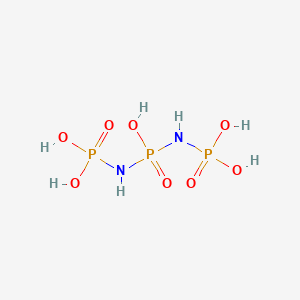


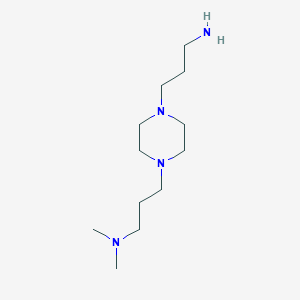
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

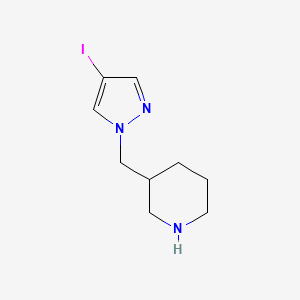
![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)


